molecular formula C9H11BO3 B1608559 (3-propanoylphenyl)boronic Acid CAS No. 480438-64-0

(3-propanoylphenyl)boronic Acid

Cat. No. B1608559
M. Wt: 177.99 g/mol
InChI Key: HNEGUQPUGHVSEQ-UHFFFAOYSA-N
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Description

“(3-propanoylphenyl)boronic Acid” is a boronic acid derivative with a CAS Number: 480438-64-0 . It has a molecular weight of 178 and its IUPAC name is 3-propionylphenylboronic acid . Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups .


Molecular Structure Analysis

The molecular structure of “(3-propanoylphenyl)boronic Acid” includes a boron atom connected to two hydroxyl groups and a phenyl ring substituted with a propionyl group . Boronic acids are known to exist as monomers, dimers, or cyclic trimers depending on the substitution pattern .


Chemical Reactions Analysis

Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions . Boronic acids form five-membered boronate esters with diols, leading to significant changes in properties . This property has inspired the exploration of novel chemistries using boron .

Scientific Research Applications

Catalysis in Organic Reactions

(Hashimoto, Gálvez, & Maruoka, 2015) highlight the versatility of boronic acids in organic reactions. Their study demonstrates a new catalysis using 3-borono-BINOL as a chiral boronic acid catalyst for the aza-Michael addition of hydroxamic acid to quinone imine ketals, which offers a pathway to densely functionalized cyclohexanes.

Synthesis of Heterocyclic Boronic Acids

The synthesis and applications of heterocyclic boronic acids, including their role in the Suzuki reaction for synthesizing biphenyls, are discussed by (Tyrrell & Brookes, 2003). They note the challenges in synthesizing heterocyclic boronic acids but also emphasize their utility and biological activities.

Reactivity and Kinetic Measurements

(Watanabe et al., 2013) focus on the reaction systems and kinetic measurements of boronic acids. They challenge previously accepted notions about the reactivity of boronic acids and boronate ions in specific reactions.

Biomedical Applications

Boronic acid-containing polymers are valuable in biomedical applications, including treatment of HIV, obesity, diabetes, and cancer. (Cambre & Sumerlin, 2011) emphasize the unique reactivity and responsive nature of these polymers and suggest potential for further biomedical applications.

Bacteria Detection

(Wannapob et al., 2010) demonstrate the use of 3-aminophenylboronic acid for bacteria detection, exploiting its affinity binding reaction with diol-groups on bacterial cell walls.

Environmental Applications

(Zhang et al., 2021) discuss the environmental applications of boronic acid, particularly in treating boron pollution. They created a novel boron-adsorbing magnetic material with a cis-diol structure possessing boronate affinity, which shows significant potential for boron removal.

Optical Nanosensors

Boronic acid-functionalized nanoparticles are used as optical nanosensors for carbohydrates, as reported by (Cannizzo, Amigoni-Gerbier, & Larpent, 2005). They developed a method for selective visual detection of fructose using these nanoparticles.

Chemosensors

(Huang et al., 2012) summarize the progress of boronic acid sensors for various biological and chemical substances, highlighting their fluorescence properties and potential applications in disease prevention, diagnosis, and treatment.

Gl

ucose Sensing MaterialsThe synthesis and application of amino-3-fluorophenyl boronic acid in constructing glucose sensing materials are explored by (Das et al., 2003). They focus on its use for detecting glucose at physiological pH levels in bodily fluids.

Sensing Applications

(Lacina, Skládal, & James, 2014) provide a mini-review of papers published in 2013, discussing the diverse applications of boronic acids in sensing, including biological labeling, protein manipulation, and the development of therapeutics.

Pharmaceutical Agents

Boronic acid compounds are increasingly being used as pharmaceutical agents, particularly as enzyme inhibitors and in cancer therapy. (Yang, Gao, & Wang, 2003) review the surge of interest in these compounds due to their unique structural features.

Structure-Reactivity Relationships

(Brooks, Deng, & Sumerlin, 2018) investigate the structure-reactivity relationships in boronic acid-diol complexation, providing insights into the binding affinity of boronic acids with biologically relevant diols.

Photoinduced Borylation

A metal- and additive-free photoinduced borylation of haloarenes is described by (Mfuh et al., 2017), offering a simpler method for synthesizing boronic acids and esters without the need for metal catalysts.

Holographic Analysis

(Sartain, Yang, & Lowe, 2008) explore the use of boronic acids in holographic sensors for L-lactate, contributing to a better understanding of the binding mechanism between L-lactate and boronic acid-based receptors.

Organic Room-Temperature Phosphorescent Materials

(Zhang et al., 2018) present a method for screening organic room-temperature phosphorescent and mechanoluminescent materials using aryl boronic acids, demonstrating their potential in material science applications.

Decarboxylative Borylation

(Li et al., 2017) discuss a nickel-catalyzed decarboxylative borylation process, emphasizing its utility in the synthesis of boronic acids and its applications in drug discovery and synthetic organic chemistry.

Safety And Hazards

Boronic acids are generally considered hazardous. They may cause harm if swallowed . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Boronic acid-based compounds have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Their unique properties and biocompatibility have inspired the exploration of novel chemistries using boron . The future of boronic acid research lies in further exploring these applications and developing new ones .

properties

IUPAC Name

(3-propanoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEGUQPUGHVSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400709
Record name (3-propanoylphenyl)boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-propanoylphenyl)boronic Acid

CAS RN

480438-64-0
Record name (3-propanoylphenyl)boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Larsen, M Lambert, H Pettersson… - Journal of Medicinal …, 2020 - ACS Publications
We describe the design of a novel PDE4 scaffold and the exploration of the dual-soft concept to reduce systemic side effects via rapid elimination: introducing ester functionalities that …
Number of citations: 9 pubs.acs.org

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